A-943931

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

1027330-97-7 |

|---|---|

Fórmula molecular |

C17H21N5 |

Peso molecular |

295.4 g/mol |

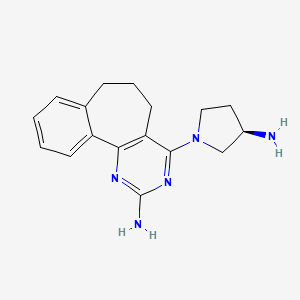

Nombre IUPAC |

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine |

InChI |

InChI=1S/C17H21N5/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21)/t12-/m1/s1 |

Clave InChI |

SDTRYHWIXVHTLM-GFCCVEGCSA-N |

SMILES isomérico |

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N |

SMILES canónico |

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of A-943931: A Technical Guide for Researchers

An In-Depth Examination of a Selective Histamine H4 Receptor Antagonist

A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] Its mechanism of action lies in its ability to competitively bind to the H4 receptor, thereby blocking the downstream signaling cascades initiated by histamine. This antagonistic action underlies its demonstrated efficacy in preclinical models of pain and inflammation.[1]

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is predominantly coupled to the Gαi/o family of G proteins. Upon activation by its endogenous ligand, histamine, the H4R initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the dissociated G protein can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, H4R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.

This compound, as a competitive antagonist, binds to the H4R and prevents these histamine-induced signaling events. By blocking the Gαi/o-mediated inhibition of adenylyl cyclase, it prevents the decrease in cAMP. Similarly, it inhibits the downstream consequences of Gβγ subunit activation, including intracellular calcium mobilization and MAPK activation. This blockade of histamine-induced signaling in immune cells is the primary mechanism through which this compound exerts its anti-inflammatory and analgesic effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Species | Assay Type | Value | Reference |

| Ki | Human | Radioligand Binding | 7.1 nM | Cowart et al., 2008 |

| Ki | Rat | Radioligand Binding | 8.1 nM | Cowart et al., 2008 |

| IC50 | Human | [3H]-Histamine Binding | 13 nM | Cowart et al., 2008 |

| IC50 | Rat | [3H]-Histamine Binding | 19 nM | Cowart et al., 2008 |

| IC50 | Mouse | Mast Cell Chemotaxis | 380 nM | Cowart et al., 2008 |

| ED50 | Mouse | Zymosan-induced Peritonitis (s.c.) | 34 µmol/kg | Cowart et al., 2008 |

| ED50 | Mouse | Zymosan-induced Peritonitis (i.p.) | 33 µmol/kg | Cowart et al., 2008 |

Key Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat H4 receptor.

-

Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-Histamine is used as the radioligand.

-

Competition Assay: A fixed concentration of [3H]-Histamine is incubated with increasing concentrations of unlabeled this compound and the cell membranes.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Mast Cell Chemotaxis Assay

Objective: To evaluate the functional antagonism of this compound on histamine-induced mast cell migration.

Methodology:

-

Cell Culture: Murine bone marrow-derived mast cells (BMMCs) are cultured and used for the assay.

-

Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is utilized.

-

Assay Setup: BMMCs are pre-incubated with varying concentrations of this compound and then placed in the upper chamber. The lower chamber contains histamine as the chemoattractant.

-

Incubation: The chamber is incubated for a period to allow for cell migration through the membrane.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the histamine-induced chemotaxis, is calculated.

Zymosan-Induced Peritonitis in Mice

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: Male BALB/c mice are used for this model of acute inflammation.

-

Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of zymosan, a yeast cell wall component that elicits an inflammatory response.

-

Drug Administration: this compound is administered, typically subcutaneously (s.c.) or intraperitoneally (i.p.), at various doses prior to or shortly after the zymosan challenge.

-

Peritoneal Lavage: At a specific time point after zymosan injection, the peritoneal cavity is washed with saline to collect the inflammatory exudate.

-

Cell Counting: The total number of leukocytes, and specifically neutrophils, in the peritoneal lavage fluid is determined using a cell counter or by microscopic examination of stained cytospins.

-

Data Analysis: The dose-dependent inhibition of leukocyte infiltration by this compound is analyzed, and the ED50 value (the dose that produces 50% of the maximal inhibitory effect) is calculated.

References

A-943931: A Potent and Selective Histamine H4 Receptor Antagonist for Inflammatory and Nociceptive Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. The activation of the H4 receptor is implicated in a variety of inflammatory and immune responses. Consequently, H4R antagonists like this compound are being investigated as potential therapeutic agents for a range of conditions, including allergic rhinitis, asthma, dermatitis, and pain. This document provides a comprehensive overview of this compound, summarizing its pharmacological properties, key in vivo efficacy data, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity for the histamine H4 receptor across different species, its in vivo efficacy in models of inflammation and pain, and its pharmacokinetic profile in rats.

Table 1: this compound Histamine H4 Receptor Binding Affinity

| Species | Receptor | Parameter | Value (nM) |

| Human | H4 | Ki | 4.6 - 5 |

| Rat | H4 | Ki | 3.8 - 4 |

| Mouse | H4 | Kb | 6 |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | ED50 / IC50 |

| Zymosan-induced Peritonitis | Mouse | Anti-inflammatory activity | s.c. | 34 µmol/kg |

| Zymosan-induced Peritonitis | Mouse | Anti-inflammatory activity | i.p. | 33 µmol/kg |

| Inflammatory Pain Model | Rat | Antinociceptive efficacy | i.p. | 72 µmol/kg |

| Neuropathic Pain Model | Rat | Antinociceptive efficacy | i.p. | 100 µmol/kg |

| Histamine-induced Mast Cell Shape Change | - | Inhibition | - | 0.38 µM |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Value |

| Oral Bioavailability | p.o. | 34% |

| Half-life (t1/2) | - | 2.6 h |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the quantitative data summary.

Radioligand Binding Assay for Histamine H4 Receptor Affinity

This protocol is a representative method for determining the binding affinity of a compound like this compound to the histamine H4 receptor.

1. Membrane Preparation:

-

HEK293 cells stably expressing the human, rat, or mouse histamine H4 receptor are cultured and harvested.

-

Cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

-

The cell lysate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed with fresh buffer and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Histamine).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H4 receptor ligand (e.g., JNJ 7777120).

-

The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Zymosan-Induced Peritonitis in Mice

This model is used to assess the anti-inflammatory activity of compounds.

1. Animals:

-

Male BALB/c mice (or a similar strain) weighing 20-25g are used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Induction of Peritonitis:

-

Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline at a concentration of 1 mg/mL.

-

Mice are injected intraperitoneally (i.p.) with 0.5 mL of the zymosan suspension.

3. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline or a solution containing a small amount of a solubilizing agent).

-

The compound is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 µmol/kg) at a specific time point before or after the zymosan injection (e.g., 30 minutes prior). A vehicle control group is also included.

4. Assessment of Inflammation:

-

At a predetermined time after zymosan injection (e.g., 4 hours), the mice are euthanized.

-

The peritoneal cavity is lavaged with a known volume of sterile PBS (e.g., 3 mL).

-

The peritoneal lavage fluid is collected, and the total number of leukocytes is counted using a hemocytometer.

-

Differential cell counts (e.g., neutrophils, macrophages) can be performed by preparing cytospin slides and staining with a suitable stain (e.g., Diff-Quik).

5. Data Analysis:

-

The number of infiltrating leukocytes in the drug-treated groups is compared to the vehicle-treated control group.

-

The dose-response relationship is analyzed to calculate the ED50 value, which is the dose of the compound that produces 50% of the maximal inhibitory effect.

Carrageenan-Induced Hyperalgesia in Rats

This model is used to evaluate the antinociceptive (pain-relieving) effects of compounds in a model of inflammatory pain.

1. Animals:

-

Male Sprague-Dawley rats (or a similar strain) weighing 150-200g are used.

-

Animals are acclimated to the testing environment before the experiment.

2. Induction of Hyperalgesia:

-

A 1% (w/v) solution of lambda-carrageenan in sterile saline is prepared.

-

A small volume (e.g., 100 µL) of the carrageenan solution is injected into the plantar surface of one hind paw of the rat.

3. Drug Administration:

-

This compound is prepared in a suitable vehicle.

-

The compound is administered intraperitoneally (i.p.) at various doses at a specific time point before or after the carrageenan injection. A vehicle control group is included.

4. Assessment of Hyperalgesia:

-

Thermal hyperalgesia (sensitivity to heat) is assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is measured.

-

Mechanical hyperalgesia (sensitivity to pressure) is assessed using von Frey filaments or an analgesymeter. The force required to elicit a paw withdrawal response is determined.

-

Measurements are taken at baseline (before carrageenan injection) and at several time points after carrageenan injection (e.g., 1, 2, 3, 4 hours).

5. Data Analysis:

-

The paw withdrawal latencies or thresholds in the drug-treated groups are compared to the vehicle-treated control group at each time point.

-

The dose-response data are used to calculate the ED50 value for the antinociceptive effect.

Visualizations

Histamine H4 Receptor Signaling Pathway

Caption: Signaling pathway of the histamine H4 receptor and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Logical Relationship in Preclinical Development of an H4R Antagonist

A-943931: A Comprehensive Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This document provides an in-depth technical overview of the discovery, development, and preclinical characterization of this compound. The compound emerged from a lead optimization program focused on rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines, demonstrating high affinity for the human, rat, and mouse H4 receptors. In preclinical studies, this compound exhibited significant efficacy in animal models of inflammation and pain, coupled with a favorable pharmacokinetic profile. This guide summarizes the key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the associated signaling pathways and development workflow. While the specific, detailed synthetic route for this compound is not publicly available in the reviewed literature, the general synthetic approach for this class of compounds is understood to originate from 2,4-diaminopyrimidine scaffolds. The development of this compound has provided a valuable pharmacological tool for investigating the role of the H4 receptor in various physiological and pathological processes. As of the latest available information, this compound has not been reported to have entered clinical trials.

Discovery and Development History

The discovery of this compound was the culmination of a medicinal chemistry effort by Abbott Laboratories aimed at identifying novel, potent, and selective histamine H4 receptor antagonists with improved drug-like properties.[1] The program focused on a series of rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines.[1] This structural approach was designed to enhance binding affinity and selectivity for the H4 receptor while optimizing pharmacokinetic parameters.

The lead optimization process involved systematic modifications of the pyrimidine core and its substituents to explore the structure-activity relationship (SAR). This effort led to the identification of compound 10, later designated as this compound, which demonstrated a superior overall profile compared to other analogues in the series.[1] this compound was found to be a potent antagonist across multiple species, exhibiting high selectivity over other histamine receptor subtypes and a favorable pharmacokinetic profile in rodents.[1] Its efficacy in preclinical models of pain and inflammation positioned it as a significant tool compound for H4R research and a potential therapeutic candidate.[1]

Despite its promising preclinical profile, there is no publicly available evidence to suggest that this compound has progressed into human clinical trials. Searches of clinical trial registries have not identified any studies involving this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the histamine H4 receptor. The H4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o family of G proteins.[2][3] Upon activation by its endogenous ligand, histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The dissociation of the G protein into its Gαi/o and Gβγ subunits also triggers downstream signaling events. The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, the Gβγ subunit can modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]

By binding to the H4 receptor, this compound prevents the binding of histamine and subsequent receptor activation, thereby blocking these downstream signaling events. This antagonism of H4R signaling is believed to underlie its anti-inflammatory and analgesic effects observed in preclinical models.

Caption: Histamine H4 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Value | Reference |

| Ki (Binding Affinity) | Human H4R | 4.7 nM | [4] |

| Rat H4R | 3.8 nM | [4] | |

| Kb (Functional Antagonism) | Human H4R | 5.7 nM | [4] |

| Rat H4R | 10 nM | [4] | |

| Mouse H4R | 5.7 nM | [4] | |

| Selectivity vs. H1R | Human | >160-fold | [5] |

| Selectivity vs. H2R | Human | >1890-fold | [5] |

| Selectivity vs. H3R | Human | >640-fold | [5] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Route | Value | Reference |

| Oral Bioavailability (F%) | Rat | p.o. | 37% | [1] |

| Mouse | p.o. | 90% | [1] | |

| Half-life (t1/2) | Rat | i.v. | 2.6 h | [1] |

| Mouse | i.v. | 1.6 h | [1] |

Table 3: In Vivo Efficacy

| Model | Species | Endpoint | ED50 | Reference |

| Zymosan-induced Peritonitis | Mouse | Anti-inflammatory activity | 37 µmol/kg | [1] |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Antinociceptive efficacy | 72 µmol/kg | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Receptor Binding Assays

Radioligand binding studies were performed using cell membranes prepared from HEK-293 cells stably expressing the recombinant human or rat histamine H4 receptor. Membranes were incubated with [³H]-histamine and varying concentrations of this compound to determine its competitive binding affinity. Non-specific binding was determined in the presence of a saturating concentration of unlabeled histamine. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro Functional Assays (FLIPR)

The functional antagonist activity of this compound was assessed using a fluorometric imaging plate reader (FLIPR) assay to measure intracellular calcium mobilization. HEK-293 cells expressing the human, rat, or mouse H4 receptor were loaded with a calcium-sensitive dye. Cells were pre-incubated with varying concentrations of this compound before being challenged with a sub-maximal concentration of histamine. The ability of this compound to inhibit the histamine-induced calcium flux was quantified, and the antagonist dissociation constant (Kb) was determined.

Zymosan-induced Peritonitis in Mice

-

Animals: Male BALB/c mice.

-

Procedure: this compound or vehicle was administered intraperitoneally or subcutaneously at various doses. Thirty minutes later, peritonitis was induced by an intraperitoneal injection of zymosan A (e.g., 1 mg in saline).

-

Endpoint: Four hours after zymosan injection, mice were euthanized, and the peritoneal cavity was lavaged with phosphate-buffered saline (PBS). The total number of leukocytes, particularly neutrophils, in the peritoneal lavage fluid was determined using a cell counter.

-

Analysis: The dose-dependent inhibition of zymosan-induced leukocyte infiltration by this compound was used to calculate the ED50 value.

Carrageenan-induced Thermal Hyperalgesia in Rats

-

Animals: Male Sprague-Dawley rats.

-

Procedure: A baseline thermal sensitivity was established using a plantar test apparatus. This compound or vehicle was administered intraperitoneally at various doses. Thirty minutes later, inflammation was induced by a subcutaneous injection of carrageenan (e.g., 2% solution in saline) into the plantar surface of one hind paw.

-

Endpoint: At various time points after carrageenan injection (typically 2-4 hours), the latency to paw withdrawal from a radiant heat source was measured.

-

Analysis: The reversal of carrageenan-induced thermal hyperalgesia (i.e., a decrease in paw withdrawal latency) by this compound was quantified, and the ED50 value was determined.

Discovery and Development Workflow

The following diagram illustrates the logical workflow of the this compound discovery and preclinical development program.

Caption: this compound Discovery and Preclinical Development Workflow.

Conclusion

This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist that has played a significant role as a research tool in understanding the pharmacology of the H4 receptor. Its discovery and preclinical development highlight a successful lead optimization campaign based on a rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidine scaffold. The compound demonstrates robust efficacy in preclinical models of inflammation and pain, supported by a favorable pharmacokinetic profile in rodents. While it has not progressed to clinical trials, the data generated for this compound provide a strong foundation for the continued exploration of H4 receptor antagonists as potential therapeutic agents for a range of inflammatory and immune-mediated disorders. Further disclosure of its detailed synthesis and the reasons for its developmental status would be of significant interest to the scientific community.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

A-943931: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of A-943931, a potent and selective histamine H4 receptor antagonist. This guide covers its chemical structure, physicochemical and pharmacological properties, and details the experimental protocols for its evaluation, alongside an exploration of its mechanism of action through relevant signaling pathways.

Core Chemical and Physical Properties

This compound, with the IUPAC name 6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine, is a small molecule inhibitor primarily investigated for its role in inflammation and pain.[1] The compound is commonly available as a dihydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁N₅ | [1] |

| Molecular Weight | 295.38 g/mol (free base) | N/A |

| Molecular Weight (Dihydrochloride) | 368.31 g/mol | [1] |

| CAS Number | 1027330-97-7 (free base) | [1] |

| CAS Number (Dihydrochloride) | 1227675-50-4 | [1][2][3] |

| IUPAC Name | 6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine | [1] |

| SMILES | NC1=NC(=C2C(=N1)C3=C(C=CC=C3)CCC2)N4C--INVALID-LINK--N | N/A |

| Solubility | Soluble to 100 mM in water and DMSO | N/A |

Pharmacological Properties and Biological Activity

This compound is a potent and selective antagonist of the histamine H4 receptor (H4R). Its primary mechanism of action involves blocking the binding of histamine to H4R, thereby inhibiting the downstream signaling cascades that mediate inflammatory and nociceptive responses.

Table 2: Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Assay/Model | Source |

| pKi (human H4R) | Human | 8.33 | Radioligand Binding Assay | [3] |

| pKi (rat H4R) | Rat | 8.42 | Radioligand Binding Assay | [3] |

| Oral Bioavailability | Rat | 37% | In vivo pharmacokinetic study | N/A |

| Oral Bioavailability | Mouse | 90% | In vivo pharmacokinetic study | N/A |

| Half-life (t½) | Rat | 2.6 hours | In vivo pharmacokinetic study | N/A |

| Half-life (t½) | Mouse | 1.6 hours | In vivo pharmacokinetic study | N/A |

| ED₅₀ (Anti-inflammatory) | Mouse | 37 µmol/kg | Zymosan-induced peritonitis | N/A |

| ED₅₀ (Inflammatory Pain) | Rat | 72 µmol/kg | Thermal hyperalgesia | N/A |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are crucial for the accurate assessment of this compound's pharmacological profile.

In Vitro Assays

1. Radioligand Binding Assay for H4 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human or rat H4 receptor are prepared.

-

Assay Buffer: Typically, a Tris-HCl buffer at pH 7.4 containing MgCl₂ is used.

-

Radioligand: [³H]-Histamine or another suitable H4R radioligand is used at a concentration near its Kd.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value is determined by non-linear regression of the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

2. FLIPR Calcium Flux Assay

-

Objective: To assess the functional antagonist activity of this compound at the H4 receptor.

-

Methodology:

-

Cell Culture: Cells stably expressing the H4 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for a specified time at 37°C.

-

Compound Addition: this compound at various concentrations is added to the wells and pre-incubated.

-

Agonist Stimulation: A known H4 receptor agonist (e.g., histamine) is added to the wells to stimulate calcium release.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Data Analysis: The inhibition of the agonist-induced calcium flux by this compound is used to determine its IC₅₀ value.

-

In Vivo Models

1. Zymosan-Induced Peritonitis in Mice

-

Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.

-

Methodology:

-

Animals: Male mice (e.g., C57BL/6) are used.

-

Compound Administration: this compound or vehicle is administered (e.g., intraperitoneally or orally) at a specified time before the inflammatory challenge.

-

Induction of Peritonitis: Zymosan A (e.g., 1 mg/kg) is injected intraperitoneally to induce inflammation.

-

Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), the peritoneal cavity is washed with sterile saline or PBS.

-

Cell Analysis: The collected peritoneal fluid is analyzed for the total number of infiltrating leukocytes and differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer or flow cytometry.

-

Data Analysis: The percentage of inhibition of leukocyte infiltration by this compound compared to the vehicle-treated group is calculated to determine the ED₅₀.

-

2. Inflammatory and Neuropathic Pain Models in Rats

-

Objective: To assess the analgesic efficacy of this compound in models of persistent pain.

-

Methodology:

-

Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA Model):

-

Induction: CFA is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

Compound Administration: this compound or vehicle is administered at various time points after CFA injection.

-

Nociceptive Testing: Thermal hyperalgesia is assessed using a plantar test apparatus (Hargreaves method), and mechanical allodynia is measured using von Frey filaments.

-

-

Neuropathic Pain (e.g., Chronic Constriction Injury - CCI Model):

-

Surgery: The sciatic nerve is loosely ligated to induce neuropathic pain.

-

Compound Administration: this compound or vehicle is administered after the development of neuropathic pain symptoms.

-

Nociceptive Testing: Similar to the inflammatory pain model, thermal and mechanical sensitivity are assessed.

-

-

Data Analysis: The reversal of hyperalgesia or allodynia by this compound is quantified to determine its analgesic efficacy.

-

Signaling Pathways and Mechanism of Action

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Antagonism of H4R by this compound blocks the downstream signaling events initiated by histamine binding.

Caption: this compound antagonism of the H4R signaling pathway.

The binding of histamine to the H4 receptor activates the Gi/o protein, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to an increase in intracellular calcium and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. By blocking the initial activation of the H4 receptor, this compound prevents these downstream events, thereby mitigating the cellular responses that contribute to inflammation and pain.

Experimental Workflow

The evaluation of a novel H4 receptor antagonist like this compound typically follows a structured experimental workflow, from initial in vitro screening to in vivo efficacy studies.

Caption: A typical experimental workflow for characterizing this compound.

This comprehensive guide provides a foundational understanding of this compound for researchers in the field of drug discovery and development. The detailed information on its properties, experimental evaluation, and mechanism of action serves as a valuable resource for further investigation into the therapeutic potential of H4 receptor antagonism.

References

A-943931: A Technical Guide to its Binding Affinity and Kinetics at the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of A-943931, a potent and selective antagonist of the histamine H4 receptor (H4R). This compound has demonstrated anti-inflammatory and antinociceptive efficacy in preclinical models, making it a valuable tool for investigating the role of the H4 receptor in various physiological and pathological processes.[1]

Binding Affinity of this compound at Histamine H4 Receptors

This compound exhibits high affinity for both human and rat histamine H4 receptors. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Species | Binding Affinity (pKi) | Reference |

| Human H4R | 7.15 | [2][3] |

| Rat H4R | 8.12 | [2][3] |

| Human H4R | 4.6 (Ki in nM) | [1] |

| Rat H4R | 3.8 (Ki in nM) | [1] |

Note: There appears to be a discrepancy in the reporting of affinity values across different sources, with some reporting pKi and others Ki in nM. It is crucial to consult the primary literature for precise experimental details.

Experimental Protocols

The binding affinity of this compound for the H4 receptor is determined using radioligand binding assays. Below is a generalized protocol based on standard methodologies in the field.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Materials:

-

Membrane Preparation: Cell membranes expressing the histamine H4 receptor (e.g., from HEK293 cells stably transfected with the human or rat H4R gene).

-

Radioligand: A tritiated H4R antagonist, such as [³H]-histamine or another suitable radiolabeled ligand.

-

Test Compound: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at a physiological pH.

-

Scintillation Cocktail and Counter: For detecting radioactivity.

2. Procedure:

-

Incubation: In a multi-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

The amount of radioactivity detected is inversely proportional to the binding affinity of this compound.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is then calculated as the negative logarithm of the Ki.

Experimental Workflow for Radioligand Binding Assay

References

A-943931: A Potent and Selective PARP14 Inhibitor for Modulating Inflammatory Response Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-943931 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an enzyme implicated in the regulation of inflammatory and autoimmune diseases. By targeting the catalytic activity of PARP14, this compound effectively modulates the Interleukin-4 (IL-4) signaling cascade, a critical pathway in the pathogenesis of type 2 inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on key inflammatory signaling pathways, quantitative data on its inhibitory activity, and detailed protocols for relevant in vitro and in vivo experimental models.

Introduction to PARP14 and its Role in Inflammation

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and signal transduction. PARP14, also known as ARTD8, is a mono-ADP-ribosyltransferase that has been identified as a key regulator of cytokine signaling pathways. In the context of inflammation, PARP14 acts as a transcriptional co-activator for Signal Transducer and Activator of Transcription 6 (STAT6), a pivotal transcription factor downstream of the IL-4 and Interleukin-13 (IL-13) receptors. This interaction potentiates the expression of a wide array of pro-inflammatory genes, contributing to the pathophysiology of allergic and inflammatory conditions such as atopic dermatitis and asthma.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of PARP14. By binding to the NAD+ binding pocket of the PARP14 catalytic domain, this compound prevents the transfer of ADP-ribose moieties to target proteins, a process known as mono-ADP-ribosylation (MARylation). This inhibition disrupts the co-activator function of PARP14 in the STAT6 signaling pathway.

The downstream consequences of PARP14 inhibition by this compound include:

-

Reduced STAT6 Phosphorylation: this compound treatment leads to a significant decrease in the IL-4-induced phosphorylation of STAT6 at tyrosine 641 (Tyr641), a critical step for its activation, dimerization, and nuclear translocation.

-

Inhibition of STAT6-dependent Gene Expression: By attenuating STAT6 activation, this compound suppresses the transcription of key inflammatory genes regulated by this pathway. This includes the downregulation of chemokines such as CCL17 (TARC) and CCL22 (MDC), which are crucial for the recruitment of Th2 lymphocytes to sites of inflammation.

Quantitative Data on the Inhibitory Activity of this compound

The potency and selectivity of this compound and its analogs (often referred to as RBN012759 or compound Q22 in literature) have been characterized in various assays.

| Parameter | Assay Type | Value | Reference |

| IC50 vs. PARP14 | Biochemical Enzymatic Assay | <3 nM | [1] |

| IC50 vs. PARP14 | Biochemical Enzymatic Assay | 5.52 nM | [2][3] |

| Selectivity | Over other PARP family members | >300-fold | [1] |

| Effect on IL-4-induced Th2 differentiation | Cell-based assay | IC50 = 2.3 nM | [4] |

| Effect on IL-4-induced gene expression | Macrophages | Dose-dependent reduction | [5] |

Signaling Pathways and Experimental Workflows

This compound in the IL-4/STAT6 Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the IL-4/STAT6 signaling cascade.

Caption: this compound inhibits PARP14, preventing STAT6 co-activation and subsequent inflammatory gene expression.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the in vitro efficacy of this compound.

Caption: In vitro workflow for evaluating this compound's effect on macrophage activation.

Detailed Experimental Protocols

In Vitro PARP14 Enzymatic Assay

This protocol is adapted from commercially available PARP14 chemiluminescent assay kits.[6][7]

Materials:

-

Recombinant PARP14 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

PARP Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl2)

-

This compound (or other inhibitors)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Plate reader with chemiluminescence detection

Procedure:

-

Prepare serial dilutions of this compound in PARP Assay Buffer.

-

To the histone-coated wells, add the PARP Assay Buffer, biotinylated NAD+, and the diluted this compound or vehicle control.

-

Initiate the reaction by adding the recombinant PARP14 enzyme to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-STAT6

This protocol is a generalized procedure for detecting STAT6 phosphorylation in cell lysates.[8][9][10]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

-

Cell culture medium and supplements

-

IL-4

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Plate macrophages and allow them to adhere.

-

Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with IL-4 for a predetermined duration (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with Cell Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

To normalize, strip the membrane and re-probe with an anti-total-STAT6 antibody.

Chromatin Immunoprecipitation (ChIP)-qPCR for STAT6 Binding

This protocol outlines the general steps for a ChIP-qPCR experiment to assess STAT6 binding to target gene promoters.[8][11]

Materials:

-

Cells treated as described in the Western Blot protocol

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Anti-STAT6 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., CCL17, CCL22) and a negative control region

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Cross-link proteins to DNA in treated cells using formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and nuclei.

-

Shear the chromatin to an average size of 200-1000 bp by sonication.

-

Immunoprecipitate the chromatin with an anti-STAT6 antibody and Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links and digest RNA and protein.

-

Purify the DNA.

-

Perform qPCR using primers specific for the promoter regions of STAT6 target genes.

-

Analyze the data as a percentage of input to determine the enrichment of STAT6 binding.

In Vivo Models of Inflammatory Disease

The efficacy of PARP14 inhibitors like this compound has been evaluated in preclinical models of allergic inflammation. A common model is the dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice.

Model: DNCB-induced Atopic Dermatitis in Mice

Procedure:

-

Sensitize mice by topical application of DNCB on the abdomen.

-

After a sensitization period, challenge the mice by repeated topical application of a lower concentration of DNCB on the ears.

-

Administer this compound or vehicle orally or topically during the challenge phase.

-

Monitor disease progression by measuring ear thickness, and observing clinical signs of dermatitis (e.g., erythema, edema, excoriation).

-

At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for measuring the expression of inflammatory cytokines (e.g., IL-4, IL-13) and chemokines by qPCR or ELISA.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for the treatment of inflammatory diseases. Its high potency and selectivity for PARP14 allow for the specific investigation of the role of this enzyme in inflammatory signaling. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel anti-inflammatory strategies targeting the PARP14-STAT6 axis.

References

- 1. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. amsbio.com [amsbio.com]

- 6. benchchem.com [benchchem.com]

- 7. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Anti-STAT6 (phospho Y641) antibody [EPR22599-78] (ab263947) | Abcam [abcam.com]

- 9. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Potent and Highly Selective PARP14 Inhibitors for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Pharmaceutical Inhibition of PARP14 Mitigates Allergen-Induced IgE and Mucus Overproduction in a Mouse Model of Pulmonary Allergic Response - PMC [pmc.ncbi.nlm.nih.gov]

A-943931: A Potent Histamine H4 Receptor Antagonist for the Modulation of Nociception

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune processes. Emerging evidence highlights the significant role of the H4 receptor in the modulation of nociception, particularly in the context of inflammatory pain. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, its effects in various nociception models, and detailed experimental protocols. The information presented herein is intended to support further research and development of H4R antagonists as a novel class of analgesic agents.

Mechanism of Action

This compound exerts its effects by competitively binding to the histamine H4 receptor, thereby preventing its activation by endogenous histamine. The H4 receptor is primarily coupled to the Gαi/o family of G proteins. Upon activation by histamine, the H4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, H4R activation can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including the phosphorylation of ERK, JNK, and p38. By blocking these signaling cascades in nociceptive pathways, this compound is thought to reduce neuronal excitability and inflammatory responses, ultimately leading to an antinociceptive effect.

In Vitro Pharmacology

This compound has demonstrated high affinity and selectivity for the histamine H4 receptor across different species.

| Parameter | Species | Value | Assay Type |

| pKi | Human | 4.6 nM | Radioligand Binding Assay |

| pKi | Rat | 3.8 nM | Radioligand Binding Assay |

Experimental Protocols: In Vitro Assays

Objective: To determine the ability of this compound to inhibit histamine-induced mast cell degranulation.

Methodology:

-

Cell Culture: Human or rodent mast cell lines (e.g., HMC-1, RBL-2H3) or bone marrow-derived mast cells are cultured under standard conditions.

-

Sensitization (for IgE-mediated activation): Cells are sensitized overnight with allergen-specific IgE.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

-

Stimulation: Mast cell degranulation is induced by adding an appropriate stimulus, such as histamine, compound 48/80 (for non-IgE-mediated activation), or a specific antigen (for IgE-sensitized cells).

-

Quantification of Degranulation: Degranulation is assessed by measuring the release of β-hexosaminidase or histamine into the supernatant. The percentage of degranulation is calculated relative to total cellular content (lysed cells). Alternatively, flow cytometry can be used to measure the surface expression of degranulation markers like CD63.

Objective: To evaluate the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.

Methodology:

-

Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured in appropriate media.

-

Compound Incubation: Cells are pre-treated with different concentrations of this compound or vehicle.

-

Activation: Microglia are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of cytokines.

-

Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

In Vivo Nociception Models

This compound has shown significant efficacy in rodent models of inflammatory and neuropathic pain.

| Pain Model | Species | Route of Administration | Dose Range (µmol/kg) | ED50 (µmol/kg) | Effect |

| Carrageenan-Induced Inflammatory Pain | Rat | Intraperitoneal (i.p.) | 10, 30, 100 | 72 | Antinociceptive |

| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Intraperitoneal (i.p.) | 10, 30, 100 | 100 | Antinociceptive |

| Zymosan-Induced Peritonitis (Inflammation) | Mouse | Subcutaneous (s.c.) | - | 34 | Anti-inflammatory |

| Zymosan-Induced Peritonitis (Inflammation) | Mouse | Intraperitoneal (i.p.) | - | 33 | Anti-inflammatory |

Experimental Protocols: In Vivo Pain Models

Objective: To assess the ability of this compound to reverse thermal hyperalgesia in a model of acute inflammation.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats (150-200 g) are used.

-

Acclimation: Animals are acclimated to the testing environment and handling procedures for several days prior to the experiment.

-

Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is determined for each rat. A cut-off time is set to prevent tissue damage.

-

Induction of Inflammation: A solution of 1% carrageenan in saline (e.g., 100 µL) is injected into the plantar surface of one hind paw.

-

Drug Administration: this compound or vehicle is administered intraperitoneally at specified doses at a designated time point, typically 2 hours after the carrageenan injection when hyperalgesia is established.

-

Post-Treatment Measurement: Paw withdrawal latencies are measured at various time points after drug administration (e.g., 30, 60, 120, and 180 minutes).

-

Data Analysis: The percentage of reversal of hyperalgesia is calculated for each animal at each time point.

Objective: To evaluate the effect of this compound on both acute nociceptive and tonic inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are used.

-

Acclimation: Rats are placed in individual observation chambers for at least 30 minutes to acclimate before the test.

-

Drug Administration: this compound or vehicle is administered intraperitoneally at various doses 30 minutes prior to the formalin injection.

-

Induction of Nociception: A dilute solution of formalin (e.g., 50 µL of a 5% solution) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the formalin injection, the amount of time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), reflecting acute nociception, and the late phase (15-60 minutes after injection), representing inflammatory pain.

-

Data Analysis: The total time spent licking or biting is calculated for both phases for each treatment group and compared to the vehicle-treated group.

Signaling Pathways and Visualizations

The antagonism of the H4 receptor by this compound modulates downstream signaling pathways involved in nociception and inflammation.

Caption: Signaling pathway of the Histamine H4 Receptor in nociception and its inhibition by this compound.

Caption: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.

Caption: Experimental workflow for the formalin test in rats.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in nociception. Its potent and selective antagonist activity, coupled with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain, underscores the therapeutic potential of targeting the H4 receptor for the development of novel analgesics. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research in this promising area of drug discovery.

The Enigmatic Role of the Histamine H4 Receptor in Oncology: A Preclinical Perspective on A-943931

For Immediate Release

This technical guide delves into the preclinical in vivo efficacy of A-943931, a potent and selective histamine H4 receptor (H4R) antagonist. While direct evidence of this compound's efficacy in cancer models remains to be published, this document provides a comprehensive overview of the current understanding of the H4 receptor's role in oncology. By examining preclinical studies involving other H4R modulators, we explore the potential therapeutic implications of selective H4R antagonists like this compound in cancer treatment. This paper is intended for researchers, scientists, and drug development professionals in the field of oncology and pharmacology.

Introduction to this compound: A Selective Histamine H4 Receptor Antagonist

This compound is a well-characterized small molecule that acts as a potent and selective antagonist of the histamine H4 receptor.[1] It has demonstrated significant in vivo activity in preclinical models of inflammation, pain, and pruritus.[2][3] The compound exhibits good oral bioavailability and metabolic stability, making it a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor.[2]

The Histamine H4 Receptor: A Complex Player in Cancer Biology

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[2] Its involvement in modulating immune responses has led to investigations into its role in cancer, where the tumor microenvironment and immune cell infiltration are critical for progression and response to therapy.

However, the precise role of the H4 receptor in oncology is not yet fully elucidated, with preclinical studies presenting a complex and sometimes contradictory picture. Research involving various H4R ligands has suggested both pro- and anti-tumorigenic effects, depending on the cancer type and the specific experimental context.[2][4]

In Vivo Efficacy of H4 Receptor Modulation in Preclinical Cancer Models

While no in vivo studies specifically investigating this compound in cancer models have been published, research on other H4R modulators provides valuable insights into the potential effects of H4R antagonism.

Studies with H4 Receptor Agonists

Interestingly, several studies have reported anti-tumor effects of H4R agonists. In a triple-negative breast cancer model using MDA-MB-231 cells in nude mice, the administration of the H4R agonist JNJ28610244 was shown to diminish tumor growth.[4] Similarly, H4R agonists have demonstrated a reduction in proliferation and metastatic spread in a human melanoma model in nude mice.[4] These findings suggest that, in certain cancer types, activation of the H4 receptor may have a therapeutic benefit.

Studies with H4 Receptor Antagonists

Conversely, other studies point towards a potential pro-tumorigenic role for the H4 receptor, suggesting that antagonism could be a viable therapeutic strategy. For instance, the H4R antagonist JNJ7777120 was found to inhibit histamine-induced cell growth in human colorectal cancer cell lines in vitro.[2] However, in an in vivo breast cancer model, treatment with another H4R antagonist, JNJ10191584, resulted in decreased survival, highlighting the complexity of H4R signaling in cancer.[5]

The conflicting nature of these findings underscores the need for further research with highly selective and well-characterized antagonists like this compound to clarify the role of the H4 receptor in different cancer contexts.

Quantitative Data from Preclinical In Vivo Studies

The following tables summarize the quantitative data from key preclinical in vivo studies investigating the role of H4 receptor modulation in cancer models.

Table 1: In Vivo Efficacy of H4R Agonist (JNJ28610244) in a Triple-Negative Breast Cancer Model

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |

| Nude Mice | MDA-MB-231 | JNJ28610244 | Not Specified | Diminished tumor growth | [4] |

Table 2: In Vivo Efficacy of H4R Agonists in a Human Melanoma Model

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |

| Nude Mice | 1205Lu | H4R Agonists | Not Specified | Reduction of metastatic spread | [4] |

Table 3: In Vivo Outcome of H4R Antagonist (JNJ10191584) in a Breast Cancer Model

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |

| Not Specified | Not Specified | JNJ10191584 | Not Specified | Decreased survival | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for key in vivo experiments cited in the literature on H4 receptor modulation in cancer.

General In Vivo Tumor Xenograft Model Protocol

-

Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are typically used for xenograft studies with human cancer cell lines.[6]

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, 1205Lu for melanoma) are cultured under standard conditions.[4]

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[6]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (length x width^2) / 2.

-

Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., H4R agonist or antagonist) or vehicle is administered via a specified route (e.g., intraperitoneal, oral gavage) and schedule.

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Primary endpoints typically include tumor growth inhibition and survival. Secondary endpoints can include analysis of tumor tissue for biomarkers of proliferation, apoptosis, and immune cell infiltration.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Histamine H4 Receptor Signaling Cascade.

Caption: Standard In Vivo Efficacy Study Workflow.

Conclusion and Future Directions

The role of the histamine H4 receptor in cancer is an emerging area of research with significant therapeutic potential. The existing preclinical data, primarily from studies using H4R agonists and other antagonists, present a complex picture that necessitates further investigation. The conflicting outcomes observed in different cancer models highlight the context-dependent nature of H4R signaling in oncology.

There is a clear and unmet need for in vivo studies utilizing highly selective H4R antagonists like this compound in a variety of preclinical cancer models. Such studies will be instrumental in:

-

Clarifying the role of H4R in different cancer types: Determining whether H4R antagonism promotes or inhibits tumor growth in specific cancer contexts.

-

Identifying predictive biomarkers: Understanding which patient populations might benefit from H4R-targeted therapies.

-

Investigating combination therapies: Exploring the potential of this compound in combination with standard-of-care chemotherapies or immunotherapies.

The development of a deeper understanding of H4R biology in the tumor microenvironment will be crucial for unlocking the therapeutic potential of selective antagonists like this compound for the treatment of cancer.

References

- 1. Histamine receptors and cancer pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical studies of vorinostat (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of in vitro and in vivo cancer models to study the impact of the tumor immune microenvironment on anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of histamine H4 receptor agonists in triple-negative human breast cancer experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. championsoncology.com [championsoncology.com]

Methodological & Application

A-943931: In Vitro Experimental Protocols for a Selective Histamine H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1] The H4 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1] Due to its role in modulating immune and inflammatory responses, the H4 receptor is a promising therapeutic target for a variety of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pain. This compound serves as a valuable tool for investigating the pharmacology of the H4 receptor and for preclinical evaluation of its therapeutic potential.

These application notes provide detailed protocols for the in vitro characterization of this compound, including its binding affinity and functional antagonism in relevant cell-based assays.

Data Presentation

The following table summarizes the quantitative data for this compound in various in vitro assays.

| Parameter | Species | Assay Type | Value | Reference |

| Ki | Human | Radioligand Binding | 4.6 nM | [2] |

| Ki | Rat | Radioligand Binding | 3.8 nM | [2] |

| Kb | Mouse | Radioligand Binding | 6 nM | [3] |

| IC50 | Mouse | Histamine-induced Mast Cell Shape Change | 0.38 µM | [3] |

Signaling Pathway

The activation of the histamine H4 receptor by its endogenous ligand, histamine, initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. This compound acts as a competitive antagonist, blocking histamine from binding to the receptor and thereby preventing the downstream signaling events.

Caption: Signaling pathway of the Histamine H4 Receptor and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for H4 Receptor

This protocol determines the binding affinity (Ki) of this compound for the histamine H4 receptor.

Experimental Workflow

Caption: Workflow for the H4 Receptor Radioligand Binding Assay.

Methodology

-

Cell Membrane Preparation:

-

Culture HEK293 cells stably expressing the human, rat, or mouse histamine H4 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, [3H]-Histamine (at a concentration near its Kd), and a range of concentrations of this compound.

-

For non-specific binding determination, use a high concentration of a known H4R ligand (e.g., JNJ7777120).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Histamine binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the histamine-induced inhibition of cAMP production in cells expressing the H4 receptor.

Experimental Workflow

Caption: Workflow for the cAMP Functional Assay.

Methodology

-

Cell Culture:

-

Culture CHO or HEK293 cells stably expressing the histamine H4 receptor in a 96-well plate.

-

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells and incubate for a specified time.

-

Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and an EC80 concentration of histamine.

-

Incubate to allow for changes in cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that reverses 50% of the histamine-induced inhibition of cAMP production.

-

Calcium Mobilization Assay

This assay assesses the ability of this compound to block histamine-induced intracellular calcium mobilization in cells co-expressing the H4 receptor and a promiscuous G protein.

Experimental Workflow

Caption: Workflow for the Calcium Mobilization Assay.

Methodology

-

Cell Preparation:

-

Culture HEK293 cells stably co-expressing the histamine H4 receptor and a promiscuous G protein (e.g., Gα16) in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

-

Assay Procedure:

-

Add varying concentrations of this compound to the wells.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Inject an EC80 concentration of histamine into the wells to stimulate the cells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity kinetically before and after the addition of histamine.

-

-

Data Analysis:

-

Calculate the increase in fluorescence in response to histamine for each concentration of this compound.

-

Plot the response as a function of the log concentration of this compound to determine the IC50 value.

-

Mast Cell Degranulation/Shape Change Assay

This assay evaluates the ability of this compound to inhibit histamine-induced mast cell activation, which can be measured by degranulation (e.g., release of β-hexosaminidase) or morphological changes.

Experimental Workflow

Caption: Workflow for the Mast Cell Degranulation/Shape Change Assay.

Methodology

-

Cell Preparation:

-

Isolate and culture primary mast cells (e.g., mouse bone marrow-derived mast cells) or use a suitable mast cell line (e.g., RBL-2H3).

-

-

Assay Procedure:

-

Pre-incubate the mast cells with varying concentrations of this compound.

-

Stimulate the cells with an appropriate concentration of histamine.

-

-

Measurement of Degranulation (β-hexosaminidase release):

-

After stimulation, centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant and measure the activity of β-hexosaminidase using a colorimetric substrate.

-

Lyse the cell pellet to determine the total cellular β-hexosaminidase activity.

-

Calculate the percentage of β-hexosaminidase release.

-

-

Measurement of Cell Shape Change:

-

After stimulation, fix the cells and observe them under a microscope.

-

Quantify the percentage of cells that have undergone a morphological change (e.g., from round to elongated).

-

-

Data Analysis:

-

Plot the percentage of degranulation or shape change as a function of the log concentration of this compound to determine the IC50 value.[3]

-

Eosinophil Chemotaxis Assay

This assay assesses the ability of this compound to block histamine-induced migration of eosinophils.

Experimental Workflow

Caption: Workflow for the Eosinophil Chemotaxis Assay.

Methodology

-

Cell Preparation:

-

Isolate eosinophils from peripheral blood or use a suitable eosinophilic cell line.

-

-

Chemotaxis Assay:

-

Use a Boyden chamber or a similar multi-well migration plate with a porous membrane.

-

Pre-incubate the eosinophils with varying concentrations of this compound.

-

Place the pre-treated eosinophils in the upper chamber.

-

Add histamine to the lower chamber as a chemoattractant.

-

-

Incubation and Quantification:

-

Incubate the plate for a sufficient time to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber, either by cell counting, fluorescent labeling, or other detection methods.

-

-

Data Analysis:

-

Plot the number of migrated cells as a function of the log concentration of this compound to determine the IC50 value.

-

References

Application Notes and Protocols for A-943931 in Animal Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes